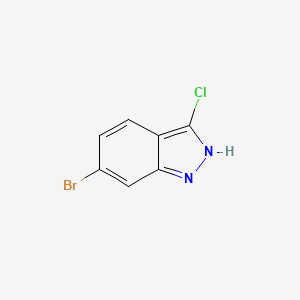

6-Bromo-3-chloro-1H-indazole

Vue d'ensemble

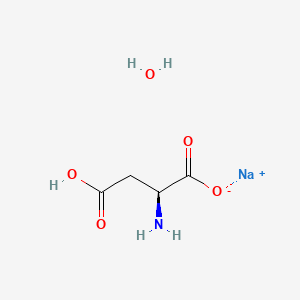

Description

6-Bromo-3-chloro-1H-indazole (6-BCI) is an aromatic heterocyclic compound belonging to the class of indazoles. It is an important intermediate in the synthesis of various drugs and chemicals. In recent years, 6-BCI has attracted considerable attention due to its diverse applications in scientific research and its potential therapeutic applications.

Applications De Recherche Scientifique

Applications anticancéreuses

Les composés hétérocycliques contenant de l'indazole ont une large variété d'applications médicinales, y compris comme agents anticancéreux . Par exemple, une série de nouveaux dérivés de l'indazole a été synthétisée et évaluée pour ses activités anticancéreuses . Les composés synthétisés se sont avérés entraver la viabilité de trois lignées de cellules cancéreuses humaines .

Applications antiangiogéniques

La même série de nouveaux dérivés de l'indazole a également été évaluée pour ses activités antiangiogéniques . Certains composés se sont avérés être de puissants agents antiangiogéniques contre le TNFα, le VEGF et l'EGF .

Applications antioxydantes

Ces dérivés de l'indazole ont également été criblés pour leurs activités antioxydantes . Certains composés ont montré des activités significatives de piégeage des radicaux OH, d'activité de piégeage des radicaux DPPH et d'activité de piégeage des radicaux SOR .

Applications antihypertensives

Les composés hétérocycliques contenant de l'indazole sont également connus pour leurs applications antihypertensives .

Applications antidépressives

Ces composés ont également des applications antidépressives potentielles .

Applications anti-inflammatoires

Les composés hétérocycliques contenant de l'indazole sont également utilisés comme agents anti-inflammatoires .

Applications antibactériennes

Ces composés se sont avérés avoir des propriétés antibactériennes également .

Traitement des maladies respiratoires

Les indazoles peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Bromo-3-chloro-1H-indazole has been found to primarily target human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their viability . This interaction results in the reduction of cancer cell proliferation, thereby exerting its anticancer effects . The compound also shows antiangiogenic activity, inhibiting proangiogenic cytokines associated with tumor development .

Biochemical Pathways

It is known that the compound inhibits the viability of cancer cells and hinders the action of proangiogenic cytokines . These cytokines are involved in the formation of new blood vessels, a process that is often exploited by tumors to ensure their growth and survival .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell viability and the reduction of tumor-associated angiogenesis . This leads to a decrease in cancer cell proliferation and potentially to the shrinkage of tumors .

Analyse Biochimique

Biochemical Properties

6-Bromo-3-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound acts as an inhibitor of COX-2, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a protein involved in cell growth and survival pathways . By inhibiting PI3K, this compound can modulate cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and increased cell death. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . In normal cells, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of prostaglandins, which are mediators of inflammation . Additionally, this compound interacts with the ATP-binding site of PI3K, preventing its activation and subsequent downstream signaling . This inhibition leads to decreased cell survival and increased apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB and p53, which play critical roles in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under ambient conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound can influence its therapeutic efficacy and potential for toxicity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The compound’s localization can also influence its interactions with other biomolecules and its overall cellular effects.

Propriétés

IUPAC Name |

6-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBXLSQSRZCYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646556 | |

| Record name | 6-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-78-3 | |

| Record name | 6-Bromo-3-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.